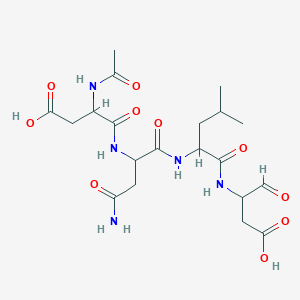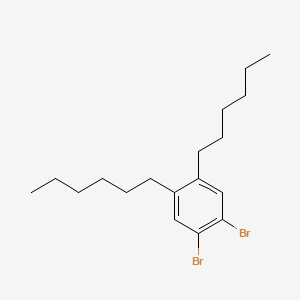
4-Methylphenyl 2,4,6-tri-O-acetyl-3-O-benzyl-1-thio-beta-D-glucopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methylphenyl 2,4,6-tri-O-acetyl-3-O-benzyl-1-thio-beta-D-glucopyranoside is a synthetic compound with the molecular formula C26H30O8S and a molecular weight of 502.58 g/mol . It is a white crystalline solid with a melting point of 135-137°C . This compound is a thioglycoside derivative, which means it contains a sulfur atom replacing the oxygen atom in the glycosidic bond. Thioglycosides are valuable in various chemical and biological applications due to their stability and reactivity.
Preparation Methods
The synthesis of 4-Methylphenyl 2,4,6-tri-O-acetyl-3-O-benzyl-1-thio-beta-D-glucopyranoside involves multiple steps. One common method includes the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups of D-glucose are protected using acetyl groups to form a peracetylated glucose derivative.
Introduction of Thiol Group: The protected glucose derivative is then reacted with a thiol compound, such as 4-methylthiophenol, in the presence of a base to form the thioglycoside bond.
Benzylation: The 3-hydroxyl group is selectively deprotected and then benzylated using benzyl chloride in the presence of a base.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow processes to improve yield and efficiency.
Chemical Reactions Analysis
4-Methylphenyl 2,4,6-tri-O-acetyl-3-O-benzyl-1-thio-beta-D-glucopyranoside undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thioglycoside can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the acetyl and benzyl protecting groups, yielding the free thioglycoside.
Substitution: The acetyl groups can be substituted with other protecting groups or functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and oxidizing agents (e.g., hydrogen peroxide). Major products formed from these reactions include deprotected thioglycosides, sulfoxides, and sulfones.
Scientific Research Applications
4-Methylphenyl 2,4,6-tri-O-acetyl-3-O-benzyl-1-thio-beta-D-glucopyranoside has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex carbohydrates and glycosylated compounds. Its stability and reactivity make it a valuable building block in organic synthesis.
Biology: The compound is used in the study of glycosylation processes and enzyme-substrate interactions involving thioglycosides.
Mechanism of Action
The mechanism of action of 4-Methylphenyl 2,4,6-tri-O-acetyl-3-O-benzyl-1-thio-beta-D-glucopyranoside involves its interaction with specific molecular targets and pathways. In biological systems, thioglycosides can mimic natural glycosides and interact with glycosidases and glycosyltransferases. The sulfur atom in the thioglycoside bond provides increased stability and resistance to enzymatic hydrolysis, allowing for prolonged activity and interaction with target enzymes .
Comparison with Similar Compounds
4-Methylphenyl 2,4,6-tri-O-acetyl-3-O-benzyl-1-thio-beta-D-glucopyranoside can be compared with other thioglycosides and glycosylated compounds:
4-Methoxyphenyl 2,3,4,6-tetra-O-acetyl-1-thio-alpha-D-mannopyranoside: Similar in structure but differs in the sugar moiety and the position of the thiol group.
2,3,4,6-Tetra-O-benzyl-alpha-D-glucopyranose: A benzylated glucopyranose derivative used as an intermediate in glycosylation reactions.
The uniqueness of this compound lies in its specific combination of protecting groups and the presence of the thioglycoside bond, which provides distinct reactivity and stability properties.
Properties
Molecular Formula |
C26H30O8S |
|---|---|
Molecular Weight |
502.6 g/mol |
IUPAC Name |
[(2R,3R,4S,5R,6S)-3,5-diacetyloxy-6-(4-methylphenyl)sulfanyl-4-phenylmethoxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C26H30O8S/c1-16-10-12-21(13-11-16)35-26-25(33-19(4)29)24(31-14-20-8-6-5-7-9-20)23(32-18(3)28)22(34-26)15-30-17(2)27/h5-13,22-26H,14-15H2,1-4H3/t22-,23-,24+,25-,26+/m1/s1 |
InChI Key |
YBROBAJTJZCPEO-RTJMFUJLSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)C)OC(=O)C)OCC3=CC=CC=C3)OC(=O)C |
Canonical SMILES |
CC1=CC=C(C=C1)SC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OCC3=CC=CC=C3)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[(2E,6E,10E,14E,18E,22E,26E,30E,34E,38E,42E)-3,7,11,15,19,23,27,31,35,39,43,47-Dodecamethyloctatetraconta-2,6,10,14,18,22,26,30,34,38,42,46-dodecaen-1-YL]-3-methylnaphthalene-1,4-dione](/img/structure/B12439373.png)
![Methyl 14-ethylidene-5-methoxy-19-[(3,4,5-trimethoxybenzoyl)oxymethyl]-18-oxa-2,12-diazahexacyclo[9.6.1.19,15.01,9.03,8.012,17]nonadeca-3(8),4,6-triene-19-carboxylate](/img/structure/B12439374.png)
![[2-(Phenylsulfonyl)phenyl]hydrazine](/img/structure/B12439387.png)
![(3beta,5alpha,11alpha,12beta,14beta,17alpha)-11,12-Bis(acetyloxy)-3-[[2,6-dideoxy-4-O-(6-deoxy-3-O-methyl-beta-D-allopyranosyl)-3-O-methyl-beta-D-arabino-hexopyranosyl]oxy]-8,14-epoxypregnan-20-one](/img/structure/B12439394.png)

![6-Chloro-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carboxylic acid](/img/structure/B12439405.png)
![(2E)-N-[2-hydroxy-2-(4-hydroxyphenyl)ethyl]-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide](/img/structure/B12439410.png)




